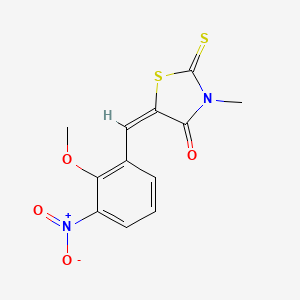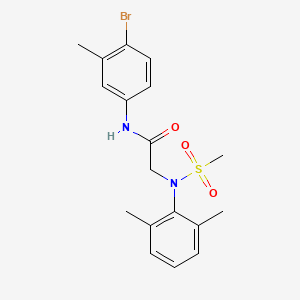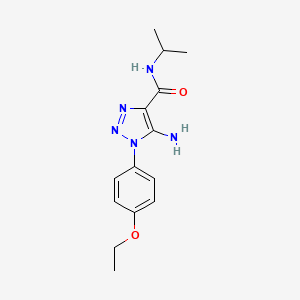![molecular formula C19H27N3O2 B5033069 N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPI-1189 is a small molecule that belongs to the class of urea derivatives. It was first synthesized by researchers at Pfizer in 2000 and has since been studied for its potential therapeutic applications. CPI-1189 has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes such as ion channel regulation, calcium signaling, and protein folding.
作用機序
The mechanism of action of CPI-1189 is not fully understood, but it is believed to act through the sigma-1 receptor. The sigma-1 receptor is a protein that is primarily located in the endoplasmic reticulum and has been shown to play a role in various cellular processes such as ion channel regulation, calcium signaling, and protein folding. CPI-1189 has been shown to bind to the sigma-1 receptor with high affinity and may modulate its activity.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In neurology, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In oncology, CPI-1189 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In psychiatry, CPI-1189 has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
CPI-1189 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, and its synthesis method is relatively simple and straightforward. However, there are also some limitations to using CPI-1189 in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of CPI-1189. In neurology, further studies are needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine its potential as an anti-tumor agent and its effects on different types of cancer. In psychiatry, further studies are needed to determine its potential as an anxiolytic and antidepressant agent and its effects on different neurotransmitter systems.
In conclusion, CPI-1189 is a novel compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the sigma-1 receptor makes it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of CPI-1189 involves the reaction of 4-(1-piperidinylcarbonyl)phenyl isocyanate with cyclohexylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain CPI-1189 in its pure form.
科学的研究の応用
CPI-1189 has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, CPI-1189 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CPI-1189 has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In psychiatry, CPI-1189 has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression.
特性
IUPAC Name |
1-cyclohexyl-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h9-12,16H,1-8,13-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHKURQPOHWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-4-[4-(benzyloxy)benzyl]piperazine](/img/structure/B5032991.png)
![N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5032999.png)


![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5033042.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)

![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)

![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
